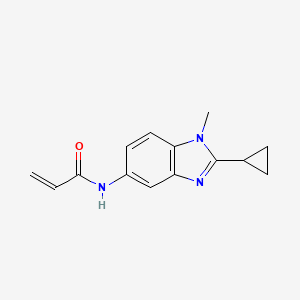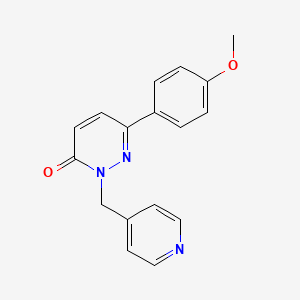
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Pyridazinones contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The specific structure of “6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one” would include these features, along with a methoxyphenyl group at position 6 and a pyridin-4-ylmethyl group at position 2.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Agents
A study synthesized and evaluated new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for anti-inflammatory and analgesic activities, including COX-2 selectivity. The compounds were assessed for their potential ulcerogenic and cardiovascular side effects, with one identified as an ideal anti-inflammatory agent due to its remarkable selectivity for the COX-2 enzyme without deleterious effects on normal hemostasis (Sharma & Bansal, 2016).
Photophysical Studies of Metal Complexes
Another research focused on the synthesis of a ligand similar in structure and its metal complexes, specifically with zinc(II) and cadmium(II). The study analyzed their crystal structures and photophysical properties, highlighting the luminescence switch-on effect upon chelation with these metal ions (Stetsiuk et al., 2019).
Anticonvulsant Properties
Research into pyridazinone-based compounds for potential anticonvulsant applications discovered a novel series with significant potency and selectivity. This led to the identification of a compound with potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics, including high brain penetration, which was evaluated for the treatment of schizophrenia (Kunitomo et al., 2014).
Antioxidant Properties
A study synthesized 6-substituted-2,4-dimethyl-3-pyridinols to investigate their antioxidant properties. The compounds demonstrated significant effectiveness in inhibiting peroxyl radicals, indicating their potential as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-4-2-14(3-5-15)16-6-7-17(21)20(19-16)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWPRCADWZABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

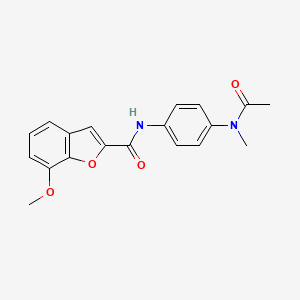
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)
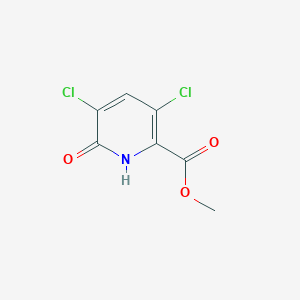
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)
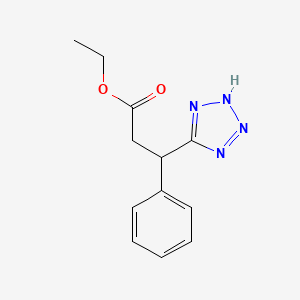


![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)
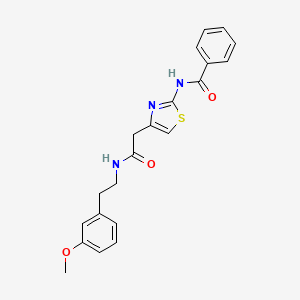
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)
